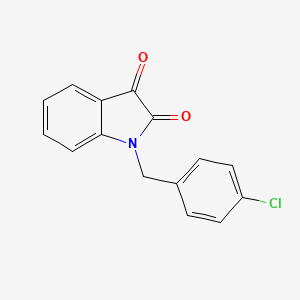

1-(4-Chlorobenzyl)-1H-indole-2,3-dione

Vue d'ensemble

Description

La 1-(4-chlorobenzyl)-1H-indole-2,3-dione est un composé chimique qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. Le composé présente un groupe 4-chlorobenzyl attaché au noyau indole, ce qui contribue à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 1-(4-chlorobenzyl)-1H-indole-2,3-dione peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction du chlorure de 4-chlorobenzyl avec l'indole-2,3-dione en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, le recyclage des solvants et les techniques de minimisation des déchets sont souvent utilisés pour rendre le processus plus respectueux de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(4-chlorobenzyl)-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le groupe 4-chlorobenzyl peut subir des réactions de substitution avec des nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec le groupe 4-chlorobenzyl en conditions basiques.

Principaux produits formés

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation de dérivés indoliques réduits.

Substitution : Formation de dérivés indoliques substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antiviral.

Médecine : Exploré pour ses propriétés anticancéreuses et anti-inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation, exerçant ainsi des effets anti-inflammatoires .

Applications De Recherche Scientifique

Synthesis and Properties

1-(4-Chlorobenzyl)-1H-indole-2,3-dione can be synthesized through various chemical processes. One method involves the regioselective synthesis of 1-(4-chlorobenzyl)-1,3-benzaoxazine-2,4-dione using peroxides . For instance, reacting 4-chlorobenzyl chloride with a catalyst such as tetra-n-butylammonium bromide (TBAB) in N,N-dimethylacetamide solvent can yield the desired compound . The purity of the synthesized compound can be checked using 1H NMR, and the stability of the ring structure can be confirmed via infrared (IR) spectroscopy .

Research Applications

While the provided search results do not detail specific applications of this compound, related indole-2,3-dione derivatives have notable uses:

- Excitatory Amino Acid Antagonists: Indole-2,3-dione-3-oxime derivatives are known to antagonize the effects of excitatory amino acids like glutamate . These compounds can be useful in treating cerebrovascular disorders such as cerebral ischemia and cerebral infarction, which result from conditions like stroke, cerebral vasospasm, and cardiac arrest .

- Treatment of Neurological Disorders: Compounds blocking excitatory amino acid receptors are considered useful for treating disorders and diseases such as Alzheimer's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), schizophrenia, Parkinsonism, epilepsy, anxiety, pain, and drug addiction .

Due to the lack of specific case studies in the provided search results, this section cannot be populated with detailed information.

Future Research Directions

Mécanisme D'action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

1-(4-chlorobenzyl)-1H-benzimidazol-2-ylméthanol : Structure similaire avec un cycle benzimidazole au lieu d'un cycle indole.

1-(4-chlorobenzyl)-5-méthyl-2-(4-(méthylsulfonyl)phényl)-1H-indole : Contient des groupes méthyle et sulfonyle supplémentaires.

Unicité

La 1-(4-chlorobenzyl)-1H-indole-2,3-dione est unique en raison de son motif de substitution spécifique et de la présence du groupe 4-chlorobenzyl, qui confère des propriétés chimiques et biologiques distinctes. Sa polyvalence dans les diverses réactions chimiques auxquelles elle peut participer et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche scientifique et les applications industrielles.

Activité Biologique

1-(4-Chlorobenzyl)-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, featuring an indole ring substituted with a 4-chlorobenzyl group and two carbonyl groups, with a molecular formula of C15H10ClNO2 and a molecular weight of approximately 271.7 g/mol .

Biological Activities

Research has highlighted several promising biological activities associated with this compound, including:

- Anticancer Properties : The compound has demonstrated significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit IC50 values ranging from 0.001 to 0.83 µM against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells . Notably, compounds with specific substitutions, such as 4-Cl and 4-NO2, were identified as particularly potent.

- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, contributing to its potential use in combating bacterial infections .

The biological effects of this compound are believed to stem from its interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical cellular pathways. For example, it has been noted for its selective inhibition of aldehyde dehydrogenases (ALDH), which play roles in detoxification and metabolism .

- Caspase Activation : Some derivatives have been shown to activate caspases, which are crucial for apoptosis (programmed cell death). This mechanism is particularly relevant in cancer therapy, where inducing apoptosis in malignant cells is a therapeutic goal .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A summary of some related compounds and their activities is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide | Bromine substitution on indole | Antibacterial activity |

| Indole-3-acetic acid | Plant hormone structure | Growth regulator in plants |

| 5-Chloroindole | Chlorine substitution on indole | Potential anti-cancer activity |

| This compound | Dual chloro substitutions on indole nucleus | Anti-cancer and anti-inflammatory activity |

This table illustrates how variations in substitution patterns can lead to differing biological activities.

Case Studies

Several case studies have investigated the efficacy of this compound derivatives:

- Cytotoxicity Studies : A series of compounds based on the indole core were synthesized and tested against various cancer cell lines. Compounds bearing hydroxyl or nitro substituents exhibited enhanced cytotoxicity compared to unsubstituted analogs .

- Caspase Activation : In assays measuring caspase activity, certain derivatives activated caspases significantly more than standard controls, indicating their potential as anticancer agents through apoptosis induction .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLIIOSJXGVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181446 | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26960-66-7 | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026960667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26960-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROBENZYL)ISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Chlorobenzyl)indoline-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RW29KS2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.